molecular formula C18H14FNO B12524805 2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine

2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12524805
M. Wt: 279.3 g/mol
InChI Key: HHJPVWXAVXMARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a fluoro and a methoxy group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions that are tolerant to various functional groups is crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include palladium catalysts, bases such as potassium carbonate, and various organoboron compounds. The reaction conditions typically involve the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interactions with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include other biphenyl derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the pyridine ring, makes this compound particularly interesting for various research applications .

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-3-methoxyphenyl]pyridine

InChI

InChI=1S/C18H14FNO/c1-21-17-7-4-5-15(16-6-2-3-12-20-16)18(17)13-8-10-14(19)11-9-13/h2-12H,1H3

InChI Key

HHJPVWXAVXMARJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.